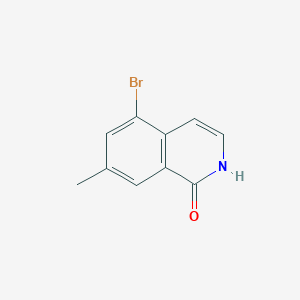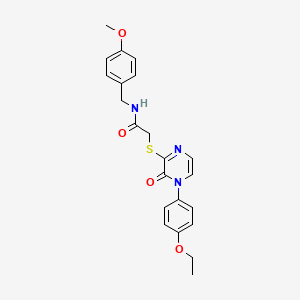![molecular formula C13H13N3O2 B2654427 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid CAS No. 941236-36-8](/img/structure/B2654427.png)
4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .科学的研究の応用
Synthesis and Structural Studies
- Pyrimidine-5-carboxylic acid derivatives, including the 4-methyl variant, have been studied for their chemical properties and hydration behaviors. These compounds show selective covalent hydration at specific positions on the pyrimidine ring, impacting their chemical reactivity and potential applications in synthesis and structural analysis (Kress, 1994).
Cocrystal Formation
- Research has focused on the formation of cocrystals involving various pyrimidine derivatives and carboxylic acids. These cocrystals exhibit diverse molecular interactions and hydrogen bonding patterns, which are crucial for understanding molecular assembly and design in pharmaceuticals and material science (Rajam et al., 2018).
Biological Evaluation
- Pyrimidine-carboxylate derivatives, including those related to 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid, have been synthesized and evaluated for antibacterial, antifungal, and antitumor activities. Such studies contribute to the development of new therapeutic agents (Shanmugasundaram et al., 2011).
Thieno[2,3-d:4,5-d′]dipyrimidines Synthesis
- Derivatives of pyrimidine-carboxylic acids have been used in synthesizing dipyrimidines, compounds with potential relevance in medicinal chemistry and drug design (Clark & Hitiris, 1984).
Dual Inhibition Studies
- Research on pyrimidine derivatives includes the development of dual inhibitors of key enzymes in cancer therapy, showcasing the potential of these compounds in antitumor drug development (Gangjee et al., 2000).
Inhibition of Dihydrofolic Reductase and Thymidylate Synthetase
- Studies have investigated the effect of pyrimidine-6-carboxylic acids on enzymes like dihydrofolic reductase and thymidylate synthetase, contributing to the understanding of drug interactions and enzyme inhibition mechanisms (Baker & Jordaan, 1965).
Fungicidal Properties
- Research on pyrimidine-6-carboxylic acid derivatives has highlighted their fungicidal properties, pointing towards potential applications in agriculture and antifungal drug development (Тумкявичюс et al., 2013).
Nonlinear Optical Exploration
- Pyrimidine derivatives have been explored for their nonlinear optical properties, which are significant for applications in advanced materials and optoelectronic technologies (Hussain et al., 2020).
将来の方向性
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-10(6-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELOJHAFJOQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)
![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)
![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)

![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2654362.png)
![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)